Fluoro-DANDY, specifically 4-(3-(4-Fluorophenyl)-1H-pyrrolo[2,3-b]pyridin-5-yl)benzene-1,2-diol, is a synthetic organic compound notable for its potential therapeutic applications, particularly in the inhibition of dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A). This kinase is overexpressed in individuals with Down syndrome, making Fluoro-DANDY a candidate for cognitive enhancement therapies. The compound features a complex structure that includes a fluorophenyl group, a pyrrolo[2,3-b]pyridine core, and a benzene-1,2-diol moiety, which contribute to its biological activity and chemical properties.
Fluoro-DANDY is classified under the category of fluorinated derivatives of azaindoles, specifically designed to enhance the inhibitory action against DYRK1A. Its synthesis has been documented in various studies focusing on medicinal chemistry and organic synthesis. The compound is synthesized from commercially available precursors through multi-step reactions involving advanced coupling techniques like Suzuki-Miyaura coupling and subsequent modifications to achieve the desired fluorinated structure .
The synthesis of Fluoro-DANDY involves several key steps:
Fluoro-DANDY's molecular structure can be represented as follows:
The structural integrity and functional groups play a significant role in its interaction with biological targets, particularly DYRK1A .
Fluoro-DANDY can participate in various chemical reactions:
Common reagents for these reactions include potassium permanganate for oxidation and lithium aluminum hydride for reduction. The versatility of Fluoro-DANDY allows it to be modified further for enhanced activity or specificity against target enzymes .
Fluoro-DANDY functions primarily as an inhibitor of DYRK1A by competing with ATP for binding at the enzyme's active site. This inhibition leads to decreased phosphorylation of downstream targets involved in cognitive functions. The compound has shown promising results in vitro with an IC value indicating strong inhibitory activity, particularly in its de-O-methylated form which exhibited an IC of 9.34 nM—significantly more potent than other tested derivatives .
Data from various analyses indicate that modifications to its structure can significantly impact both its physical properties and biological activity .
Fluoro-DANDY has potential applications in several scientific fields:
DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A), encoded on chromosome 21, is consistently overexpressed (∼1.5-fold) in individuals with Down syndrome (DS/trisomy 21) due to gene dosage effects [3] [9]. This kinase regulates critical neurodevelopmental processes, including neuronal proliferation, synaptic plasticity, and neural differentiation. Pathologically elevated DYRK1A activity drives:
Table 1: Pathophysiological Consequences of DYRK1A Overexpression in Trisomy 21
Biological System | Key Dysregulated Targets | Functional Impact |
---|---|---|
Neural Development | Tau, APP, STAT3, CREB | Cognitive deficits, synaptic dysfunction |
Cell Cycle Control | Cyclins, NFAT, E2F | Impaired neurogenesis, proliferation defects |
Hematopoiesis | GATA1, RUNX1 | Megakaryocyte maturation failure |
Animal models (e.g., Ts65Dn mice) confirm these mechanisms, showing reduced neurogenesis, aberrant neuronal migration, and hippocampus-dependent memory deficits directly attributable to DYRK1A overdosage [3] [7].
Fluorination enhances the therapeutic potential of kinase inhibitors by optimizing pharmacokinetic and pharmacodynamic properties critical for central nervous system (CNS) penetration:
Table 2: Fluorination Advantages in DYRK1A Inhibitor Design
Property | Non-Fluorinated Inhibitors | Fluorinated Inhibitors | Functional Impact |
---|---|---|---|
LogP | 1.8–2.5 | 2.9–3.6 | Enhanced membrane permeability |
Metabolic Stability | High CYP3A4 susceptibility | CYP-resistant | Prolonged half-life |
DYRK1A IC50 | 20–100 nM | 3–23 nM | Improved potency |
Brain Penetration | Limited (brain:plasma <0.5) | High (brain:plasma >2.0) | Effective CNS exposure |
Fluorinated scaffolds thus address limitations of natural inhibitors like EGCG, which exhibits poor stability, low potency (IC50 ∼300 nM), and inconsistent biodistribution [2] [3].
Fluoro-DANDYs are 3,5-diaryl-7-azaindole derivatives incorporating fluorine atoms at strategic positions to enhance DYRK1A inhibition. Key advances include:
Table 3: Key Fluoro-DANDY Derivatives and Activities
Compound | Chemical Structure | DYRK1A IC50 (nM) | Brain:Plasma Ratio |
---|---|---|---|
5a | 3-(4-Fluorophenyl)-5-(3,4-dihydroxyphenyl)-7-azaindole | 3.1 | 2.3 |
5b | 3-(3,4-Difluorophenyl)-5-(3,4-dihydroxyphenyl)-7-azaindole | 5.3 | 1.9 |
5g | 3-(4-Fluorophenyl)-5-(4-hydroxyphenyl)-7-azaindole | 23.0 | 2.1 |
These data validate Fluoro-DANDY as a privileged scaffold for targeting DYRK1A-driven cognitive impairments in neurodevelopmental disorders.
CAS No.: 334-48-5
CAS No.: 121-79-9
CAS No.: 14476-25-6
CAS No.:
CAS No.: